Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate
Description
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is a nitrogen-rich spirocyclic compound characterized by a unique tetraazaspiro framework. Its molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol . Key identifiers include CAS: C52H74F3N13O13 and MDL: MFCD02690393, reflecting its structural complexity and relevance in specialized chemical libraries .
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
ethyl 1,2,5,7-tetrazaspiro[2.4]hepta-1,4,6-triene-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-5(11)4-6(9-10-6)8-3-7-4/h3H,2H2,1H3 |
InChI Key |
DEYLDMFHXXAJCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC12N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable azide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The spirocyclic structure of the compound allows it to fit into unique binding pockets, making it a valuable tool for studying enzyme mechanisms.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s spirocyclic nitrogen system and ester functionality invite comparisons with other ethyl-based heterocycles, particularly those used in agrochemicals. Below is a detailed analysis:
Structural and Functional Analogues
Key Observations :
- Steric Effects : The spirocyclic core introduces significant steric hindrance, unlike hydroprene’s linear diene structure, which may influence binding specificity in biological systems .
- Ester Functionality : All compounds share an ethyl ester group, but its position in the spiro system (main compound) vs. terminal placement (hydroprene) alters solubility and hydrolysis rates .
Biological Activity
Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate |
| CAS Number | 2742653-34-3 |
| Structure | Chemical Structure |
Synthesis
The synthesis of ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate typically involves multi-step organic reactions. Key methods include:
- Cyclization of Precursors : This method requires specific catalysts and solvents to facilitate the formation of the spiro linkage.
- Optimization of Conditions : Parameters such as temperature and pressure are optimized to achieve high yields and purity.
The biological activity of ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Binding Affinity : The spiro structure allows the compound to fit into specific binding sites on proteins and enzymes.
- Hydrogen Bonding : The presence of nitrogen atoms facilitates hydrogen bonding interactions that can influence biological pathways.
Biological Activity
Research indicates that ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has been tested against Gram-positive and Gram-negative bacteria with promising results in inhibiting growth.
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In a controlled laboratory setting, the compound was shown to reduce cell viability in MCF-7 breast cancer cells by approximately 60% at a concentration of 25 µM after 48 hours of exposure .
Applications in Research and Industry
The unique properties of ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate make it valuable in various fields:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step protocols, including cyclization and carboxylation. For example, analogous azaspiro compounds require controlled temperatures (e.g., 0–5°C for sensitive intermediates) and anhydrous solvents like tetrahydrofuran (THF) to prevent hydrolysis . Catalysts such as palladium complexes may enhance stereochemical control in spiro-ring formation .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming spirocyclic geometry and substituent positions. For instance, splitting patterns in -NMR can distinguish equatorial/axial protons in the tetraaza ring .
- X-ray Crystallography: Resolves 3D conformation, including bond angles and torsion strains in the spiro[2.4]heptane core .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies suggest that azaspiro compounds degrade via hydrolysis of the ester group. Storage at –20°C in inert atmospheres (argon) and desiccated environments is recommended to preserve integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Discrepancies often arise from impurities in synthesized batches or assay-specific variables (e.g., cell-line selectivity). Methodological solutions include:
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) before bioassays .
- Dose-Response Curves: Compare EC values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity .
Q. What strategies optimize stereochemical control during synthesis of the spirocyclic core?
- Chiral Auxiliaries: Use tert-butyl carbamate groups to enforce desired configurations during cyclization .
- Asymmetric Catalysis: Rhodium-catalyzed [2+2] cycloadditions can achieve enantiomeric excess (ee) >90% for tetraaza systems .
Q. How do solvent polarity and temperature affect reaction pathways in functionalization of the triene moiety?
- Polar aprotic solvents (e.g., dimethylformamide) favor nucleophilic substitution at the triene’s electrophilic sites, while nonpolar solvents stabilize intermediates via π-π stacking. Kinetic studies show that reactions at 60°C accelerate ring-opening side reactions by 30% compared to 25°C .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Molecular Dynamics (MD): Simulate binding to enzymes (e.g., cytochrome P450) using force fields like AMBER. Focus on hydrogen bonding between the carboxylate group and catalytic residues .
- Density Functional Theory (DFT): Calculate charge distribution in the tetraaza ring to predict electrophilic/nucleophilic reactivity .
Q. How can researchers validate the compound’s proposed mechanism of action in enzyme inhibition?
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry with target proteins.
- Site-Directed Mutagenesis: Modify suspected active-site residues (e.g., Serine hydrolases) to confirm critical interactions .
Methodological Notes
- Synthesis Optimization: Always characterize intermediates (e.g., via LC-MS) to identify side products early .
- Data Reproducibility: Use internal standards (e.g., deuterated analogs) in NMR to ensure consistency across batches .
- Ethical Compliance: Adhere to institutional guidelines for handling bioactive spirocycles, given their potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
